2-Propan-2-ylpyran-4-one
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Overview
Description
2-Isopropyl-4H-pyran-4-one is an organic compound with the molecular formula C8H10O2 It belongs to the class of pyran derivatives, which are six-membered oxygen-containing heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-4H-pyran-4-one can be achieved through various synthetic routes. One common method involves the cyclization of 3-alkoxycyclobutanones with epoxides in the presence of boron trifluoride etherate. This reaction is diastereoselective and yields trans diastereomers in excess . Another approach involves the one-pot reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis .
Industrial Production Methods
Industrial production of 2-Isopropyl-4H-pyran-4-one typically involves optimized synthetic routes to ensure high yield and purity. The use of green chemistry principles, such as atom economy and environmentally friendly catalysts, is often emphasized to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-4H-pyran-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of electrophilic and nucleophilic centers within the molecule .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize 2-Isopropyl-4H-pyran-4-one.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions typically result in the formation of various substituted pyran derivatives .
Scientific Research Applications
2-Isopropyl-4H-pyran-4-one has a wide range of scientific research applications:
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Mechanism of Action
The mechanism of action of 2-Isopropyl-4H-pyran-4-one involves its interaction with specific molecular targets and pathways. The compound’s electrophilic and nucleophilic centers facilitate its binding to enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-6-isopropyl-4H-pyran-4-one
- 4-Hydroxy-2-pyrone
- 2,3-Dihydro-4H-pyran-4-one
Uniqueness
2-Isopropyl-4H-pyran-4-one is unique due to its specific isopropyl substitution at the 2-position, which imparts distinct chemical and biological properties.
Properties
CAS No. |
182616-37-1 |
---|---|
Molecular Formula |
C8H10O2 |
Molecular Weight |
138.16 g/mol |
IUPAC Name |
2-propan-2-ylpyran-4-one |
InChI |
InChI=1S/C8H10O2/c1-6(2)8-5-7(9)3-4-10-8/h3-6H,1-2H3 |
InChI Key |
CPUXMBKSJPOEBS-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(=O)C=CO1 |
Canonical SMILES |
CC(C)C1=CC(=O)C=CO1 |
Synonyms |
4H-Pyran-4-one,2-(1-methylethyl)-(9CI) |
Origin of Product |
United States |
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